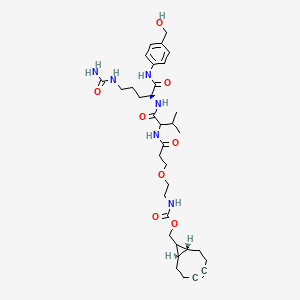

BCN-PEG1-Val-Cit-PABC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H50N6O8 |

|---|---|

Molecular Weight |

670.8 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |

InChI |

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1 |

InChI Key |

OSYNANIXGPEZED-HTSKXJMHSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BCN-PEG1-Val-Cit-PABC-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the BCN-PEG1-Val-Cit-PABC-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). The document details the molecular structure, the specific function of each constituent moiety, and the precise mechanism of action that enables targeted drug release. A core focus is placed on the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide by cathepsin B and the subsequent self-immolation of the p-aminobenzyloxycarbonyl (PABC) spacer. This guide also outlines detailed experimental protocols for assessing the linker's stability and cleavage kinetics, and presents relevant data in a structured format for ease of comparison. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, providing a clear and concise understanding of this sophisticated linker technology.

Introduction

The this compound linker is a chemically sophisticated tool designed for the targeted delivery of therapeutic agents, primarily in the context of antibody-drug conjugates. Its modular design allows for the stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb) and its subsequent release under specific physiological conditions, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide delves into the intricate workings of this linker, providing the necessary technical details for researchers and drug development professionals.

Molecular Structure and Components

The this compound linker is a multi-component system, with each part playing a distinct and crucial role in its overall function.

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne moiety is a key component for "click chemistry." Specifically, it facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-modified antibodies or other targeting ligands. This allows for a stable and covalent conjugation without the need for a copper catalyst, which can be toxic to biological systems.[1]

-

Polyethylene Glycol (PEG1): A single ethylene glycol unit acts as a short, hydrophilic spacer. The inclusion of a PEG moiety can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][3] The stability of the Val-Cit linker in systemic circulation is a critical attribute, preventing premature drug release.[4]

-

p-Aminobenzyloxycarbonyl (PABC): The PABC group serves as a self-immolative spacer.[5][6] Once the Val-Cit dipeptide is cleaved by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.[7]

-

Hydroxyl Group (-OH): This terminal functional group provides the attachment point for the therapeutic payload, typically through an ester or carbamate linkage.

Core Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a precise, multi-step intracellular process.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC directs it to specific antigens on the surface of target cells, such as cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The complex is then trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues of the linker.[][3]

-

Self-Immolation and Drug Release: The cleavage of the Val-Cit dipeptide exposes a free amine on the PABC spacer. This triggers a cascade of spontaneous electronic rearrangements within the PABC moiety, culminating in a 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, active drug, along with carbon dioxide and aza-quinone methide as byproducts.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of the this compound linker.

Quantitative Data

While specific kinetic data for the this compound linker is proprietary and often context-dependent (i.e., dependent on the specific antibody and payload), the following table summarizes representative data for similar Val-Cit-PABC-containing ADCs found in the literature. This data provides a general understanding of the expected performance.

| Parameter | Typical Value Range | Species | Analytical Method | Reference |

| Plasma Stability (Half-life of DAR) | >100 hours | Human, Mouse, Rat | LC-MS | [8][9] |

| Cathepsin B Cleavage (Half-life) | 8 - 240 minutes | In vitro | HPLC, LC-MS | [4] |

| PABC Self-Immolation Rate | Rapid (seconds to minutes) | In vitro | Spectrophotometry | [6][7] |

DAR: Drug-to-Antibody Ratio

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay

This protocol outlines a general method for assessing the cleavage of the Val-Cit linker by cathepsin B.

Objective: To determine the rate and extent of enzymatic cleavage of the Val-Cit linker in an ADC construct.

Materials:

-

ADC conjugate with this compound linker

-

Human liver cathepsin B (recombinant)

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

LC-MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

Prepare the cathepsin B enzyme solution in the assay buffer.

-

In a microcentrifuge tube, combine the ADC solution with the assay buffer.

-

Initiate the reaction by adding the cathepsin B solution to the ADC mixture. The final concentrations should be optimized, but a starting point could be 1 µM ADC and 100 nM cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analyze the samples by LC-MS to quantify the remaining intact ADC and the cleaved products.

-

Calculate the percentage of cleavage at each time point and determine the cleavage rate.

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. BCN-PEG1-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]

- 4. Bot Detection [iris-biotech.de]

- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. ADC Plasma Stability Assay [iqbiosciences.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to BCN-PEG1-Val-Cit-PABC-OH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG1-Val-Cit-PABC-OH is a sophisticated chemical linker at the forefront of targeted therapeutic design, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This in-depth guide provides a comprehensive overview of its mechanism of action, applications, and the experimental protocols necessary for its successful implementation in research and development. The strategic design of this linker enables the stable circulation of highly potent cytotoxic agents and their specific release within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Core Components and Their Functions

The this compound linker is a multi-functional molecule, with each component playing a critical role in the overall performance of the ADC.

-

BCN (Bicyclo[6.1.0]nonyne): This strained alkyne moiety is the linchpin for antibody conjugation. It readily participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified antibody.[1][2] This "click chemistry" approach is highly efficient and bioorthogonal, meaning it can be performed in aqueous buffers at physiological pH and temperature without the need for a cytotoxic copper catalyst.[1]

-

PEG1 (Polyethylene Glycol, 1 unit): The single polyethylene glycol unit serves to enhance the hydrophilicity of the linker-payload complex. This can improve solubility and potentially reduce aggregation of the final ADC product.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is the selectively cleavable trigger for payload release. It is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3] This enzymatic cleavage is the key to the intracellular release of the cytotoxic drug.

-

PABC (p-aminobenzyl carbamate): This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic payload. Following the cleavage of the Val-Cit sequence by cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified active drug.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC utilizing the this compound linker is a multi-step process designed for maximal tumor cell killing with minimal collateral damage.

-

Conjugation: An azide-modified monoclonal antibody (mAb) is covalently linked to the this compound-payload conjugate via a SPAAC reaction.

-

Systemic Circulation: The resulting ADC circulates in the bloodstream. The Val-Cit linker is designed to be stable in human plasma, preventing premature release of the cytotoxic payload.[4][5]

-

Tumor Targeting and Internalization: The mAb component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, the high concentration of cathepsin B leads to the specific cleavage of the Val-Cit dipeptide bond.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PABC spacer, releasing the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload, such as Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Data Presentation

Linker Stability

A critical parameter for any ADC linker is its stability in plasma. Premature cleavage can lead to systemic toxicity and reduced efficacy. The Val-Cit linker has demonstrated good stability in human plasma but is notably less stable in mouse plasma due to the presence of carboxylesterase 1c (Ces1c).[4][6] This is a crucial consideration for preclinical studies in murine models. To address this, more stable tripeptide linkers, such as glutamic acid-valine-citrulline (Glu-Val-Cit), have been developed.[4][6]

| Linker | Plasma Source | Stability | Key Findings |

| Val-Cit | Human | Stable | Generally stable, suitable for clinical development.[4][5] |

| Val-Cit | Mouse | Unstable | Susceptible to cleavage by carboxylesterase 1c, leading to premature drug release.[4][6] |

| Glu-Val-Cit | Human | Stable | Demonstrates high stability.[4] |

| Glu-Val-Cit | Mouse | Stable | The addition of glutamic acid significantly enhances stability in mouse plasma.[4][6] |

Cathepsin B Cleavage Efficiency

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B |

| Val-Cit | 1.0 |

| Val-Ala | ~0.5 |

Experimental Protocols

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Antibody Conjugation

This protocol outlines the general steps for conjugating the this compound linker to an azide-modified antibody.

Materials:

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound-payload conjugate.

-

DMSO (Dimethyl sulfoxide).

-

Desalting column.

Procedure:

-

Prepare a stock solution of the this compound-payload conjugate in DMSO.

-

To the azide-modified antibody solution, add the BCN-linker-payload stock solution. A molar excess of the linker-payload is typically used. The final concentration of DMSO should be kept low (e.g., <10%) to maintain antibody integrity.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Once the reaction is complete, remove the excess, unconjugated linker-payload using a desalting column equilibrated with the desired formulation buffer.

-

Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Cathepsin B Cleavage Assay

This assay is used to determine the susceptibility of the linker to enzymatic cleavage.

Materials:

-

ADC with this compound linker.

-

Human Cathepsin B (recombinant).

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

Quenching solution (e.g., acetonitrile with an internal standard).

-

LC-MS/MS system for analysis.

Procedure:

-

Activate Cathepsin B according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

-

Calculate the rate of cleavage from the resulting data.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

-

Cell culture medium and supplements.

-

ADC with this compound linker.

-

Free cytotoxic payload as a positive control.

-

Untreated cells as a negative control.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

96-well plates.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the free payload.

-

Remove the culture medium from the cells and add the diluted ADC, free payload, or fresh medium (for the negative control).

-

Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the ADC and the free payload.

Mandatory Visualization

Caption: Workflow of an ADC with a this compound linker.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BCN-PEG1-Val-Cit-OH - CD Bioparticles [cd-bioparticles.net]

- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

The Core Function of PABC Self-Immolative Spacers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) group is a critical self-immolative spacer in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its primary function is to act as a stable linkage between a potent cytotoxic payload and a targeting moiety (e.g., a monoclonal antibody) until a specific triggering event, after which it undergoes rapid, spontaneous decomposition to release the unmodified drug at the target site. This guide provides a detailed technical overview of the PABC spacer's mechanism, quantitative performance data, and key experimental protocols for its evaluation.

Core Mechanism of PABC Self-Immolation

The PABC spacer's utility lies in its electronic cascade mechanism, which is typically initiated by the enzymatic cleavage of a neighboring promoiety.[1][2] In many ADCs, this promoiety is a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[3][4][5][6]

The process unfolds as follows:

-

Enzymatic Cleavage: Upon internalization of the ADC into a target cell, lysosomal enzymes cleave the amide bond of the dipeptide linker.[6]

-

1,6-Elimination: This cleavage unmasks a free aniline nitrogen on the PABC spacer. The lone pair of electrons on this nitrogen initiates a 1,6-elimination reaction.[4]

-

Formation of Azaquinone Methide: The 1,6-elimination results in the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[1]

-

Payload Release: The azaquinone methide subsequently releases the attached drug payload in its active, unmodified form.[6]

This traceless release mechanism is highly advantageous as it ensures that the full potency of the cytotoxic agent is restored within the target cell.[6]

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Antibody-Drug Conjugate (ADC) Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted cancer therapeutics. By combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, ADCs are designed to deliver chemotherapy directly to tumor cells while minimizing damage to healthy tissues.[1][2] At the heart of every ADC is the linker, a critical component that covalently attaches the payload to the antibody. The linker is far more than a simple bridge; its chemical properties profoundly influence the stability, efficacy, and safety profile of the entire ADC.[1] This in-depth technical guide provides a comprehensive overview of ADC linker technology, focusing on the core principles, key quantitative data, experimental evaluation, and the impact of linker choice on the therapeutic potential of ADCs.

Core Principles of ADC Linker Technology

The ideal ADC linker must maintain a delicate balance: it needs to be stable enough to prevent premature release of the cytotoxic payload in systemic circulation, yet labile enough to efficiently release the payload once the ADC has reached its target tumor cell.[1] Linker technology is broadly categorized into two main classes: cleavable and non-cleavable linkers.

Cleavable Linkers

Cleavable linkers are designed to release the payload from the antibody upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] This targeted release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[3] There are three primary types of cleavable linkers based on their cleavage mechanism:

-

Protease-Cleavable Linkers: These are among the most widely used linkers in clinically approved ADCs. They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit), that is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[3][4]

-

pH-Sensitive Linkers (Acid-Labile Linkers): These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4). They often contain acid-labile moieties like hydrazones, which hydrolyze and release the payload in the acidic intracellular environment.[3][5]

-

Glutathione-Sensitive Linkers (Reducible Linkers): These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of reducing agents, particularly glutathione (GSH), which is significantly more abundant inside cells than in the plasma.[2]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical trigger for payload release. Instead, the release of the payload-linker-amino acid complex occurs after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[1][2] A prominent example is the thioether linker formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[1]

Key Characteristics of Cleavable vs. Non-Cleavable Linkers:

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Payload Release Mechanism | Enzymatic cleavage, pH hydrolysis, or reduction | Proteolytic degradation of the antibody |

| Released Moiety | Unmodified or minimally modified payload | Payload + Linker + Amino Acid |

| Bystander Effect | Often potent due to cell-permeable payload | Generally limited or absent |

| Plasma Stability | Can be variable depending on the chemistry | Typically higher plasma stability |

| Dependence on Target Biology | Less dependent on lysosomal degradation | Highly dependent on ADC internalization and lysosomal processing |

| Off-Target Toxicity | Potential for off-target toxicity if prematurely cleaved | Generally lower risk of off-target toxicity due to higher stability |

Quantitative Data on ADC Linker Performance

The choice of linker has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data for different linker types.

Table 1: Plasma Stability of Various ADC Linkers

| Linker Type | Specific Linker Chemistry | Plasma Half-life (t½) | Reference(s) |

| Acid-Cleavable | Hydrazone | ~2 days | [6] |

| Carbonate | ~36 hours | [6] | |

| Silyl Ether | >7 days | [5][6] | |

| Protease-Cleavable | Val-Cit | Generally stable, but can be susceptible to cleavage by certain plasma enzymes in some species | [6] |

| Val-Ala | Can show improved stability over Val-Cit in certain contexts | [4] | |

| Triglycyl Peptide (CX) | ~9.9 days | [6] | |

| Enzyme-Cleavable | Sulfatase-Cleavable | >7 days | [6] |

| Non-Cleavable | Thioether (SMCC) | ~10.4 days | [6] |

Table 2: Drug-to-Antibody Ratio (DAR) of Selected FDA-Approved ADCs

| ADC Name (Brand Name) | Linker Type | Payload | Average DAR |

| Brentuximab vedotin (Adcetris®) | Protease-Cleavable (Val-Cit) | MMAE | ~4 |

| Ado-trastuzumab emtansine (Kadcyla®) | Non-Cleavable (SMCC) | DM1 | ~3.5 |

| Gemtuzumab ozogamicin (Mylotarg®) | Acid-Cleavable (Hydrazone) | Calicheamicin | ~2-3 |

| Inotuzumab ozogamicin (Besponsa®) | Acid-Cleavable (Hydrazone) | Calicheamicin | ~6 |

| Polatuzumab vedotin (Polivy®) | Protease-Cleavable (Val-Cit) | MMAE | ~3.5 |

| Enfortumab vedotin (Padcev®) | Protease-Cleavable (Val-Cit) | MMAE | ~3.8 |

| Sacituzumab govitecan (Trodelvy®) | Acid-Cleavable (CL2A) | SN-38 | ~7.6 |

| Trastuzumab deruxtecan (Enhertu®) | Protease-Cleavable (GGFG) | Deruxtecan | ~8 |

| Belantamab mafodotin (Blenrep®) | Proteavle-Cleavable (Val-Cit) | MMAF | ~4 |

| Loncastuximab tesirine (Zynlonta®) | Protease-Cleavable (Val-Ala) | PBD | ~2 |

Note: The list of FDA-approved ADCs is continually evolving.[7][8][9]

Table 3: Comparative In Vitro Efficacy (IC50) of ADCs with Different Linkers

| Antibody-Payload | Linker Type | Cell Line | IC50 (pM) | Reference(s) |

| Trastuzumab-MMAE | β-Galactosidase-Cleavable | SKBR3 (HER2+) | 8.8 | [6] |

| Trastuzumab-MMAE | Protease-Cleavable (Val-Cit) | SKBR3 (HER2+) | 14.3 | [6] |

| Ado-trastuzumab emtansine (T-DM1) | Non-Cleavable (SMCC) | SKBR3 (HER2+) | 33 | [6] |

| Anti-HER2-MMAE | Sulfatase-Cleavable | HER2+ cells | 61 and 111 | [6] |

| Anti-HER2-MMAE | Protease-Cleavable (Val-Ala) | HER2+ cells | 92 | [6] |

| Anti-HER2-MMAE | Non-Cleavable | HER2+ cells | 609 | [6] |

Experimental Protocols for Evaluating ADC Linker Technology

A rigorous evaluation of ADC linker technology involves a series of well-defined in vitro and in vivo experiments. The following sections provide an overview of key experimental protocols.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts both efficacy and toxicity. Several methods are employed for its determination:

-

UV-Visible Spectrophotometry: This is a relatively simple and convenient method that relies on the distinct absorbance spectra of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the payload), the average DAR can be calculated using the Beer-Lambert law.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the addition of a payload increases the hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can then be used to calculate the average DAR and assess the distribution of drug-loaded species.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on their hydrophobicity. For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains, and the DAR can be calculated based on the weighted peak areas of the drug-conjugated chains.

-

Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact ADC or its subunits. This allows for the precise determination of the number of conjugated payloads and provides detailed information about the distribution of different DAR species.

In Vitro Cytotoxicity Assays

These assays are essential for determining the potency and specificity of an ADC. A common method is the MTT assay :

-

Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload. Include untreated cells as a control.

-

Incubation: Incubate the plates for a defined period (e.g., 72-96 hours) to allow for ADC internalization, payload release, and cell death.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma and the rate of premature payload release.

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to separate the supernatant containing the released payload from the ADC and plasma proteins.

-

Quantification of Released Payload: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free payload.

-

Quantification of Intact ADC: The remaining intact ADC in the plasma can be quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Calculate the percentage of payload released over time to determine the plasma half-life of the linker.

In Vivo Efficacy Studies in Xenograft Models

These studies assess the anti-tumor activity of the ADC in a living organism.

-

Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

-

ADC Administration: Administer the ADC, control antibody, or vehicle to the mice, typically via intravenous injection.

-

Tumor Volume and Body Weight Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage, which represents the reduction in tumor growth in the treated group compared to the control group. A common formula for TGI is: [1 - (Change in tumor volume of treated group / Change in tumor volume of control group)] x 100.[10]

-

Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action for Antibody-Drug Conjugates (ADCs).

Caption: Classification of ADC linker technologies.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. biotechinformers.com [biotechinformers.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. susupport.com [susupport.com]

- 8. 19 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]

- 10. Evaluation of Trastuzumab Anti-Tumor Efficacy and its Correlation with HER-2 Status in Patient-Derived Gastric Adenocarcinoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Dipeptide Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical principles, experimental methodologies, and practical applications of the cathepsin B-mediated cleavage of the valine-citrulline (Val-Cit) dipeptide linker. This linker system is a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.

Introduction: The Critical Role of Val-Cit in Antibody-Drug Conjugates

The Val-Cit dipeptide is a crucial component of cleavable linkers used in the development of ADCs.[1][] Its design capitalizes on the unique enzymatic environment within the lysosomes of tumor cells, where the cysteine protease cathepsin B is often highly expressed.[] The Val-Cit linker is engineered to be stable in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3] Upon internalization of the ADC into a cancer cell, the linker is efficiently cleaved by cathepsin B in the acidic environment of the lysosome, liberating the active drug to exert its therapeutic effect.[][4]

The Biochemical Mechanism of Cleavage

Cathepsin B is a lysosomal cysteine protease that preferentially cleaves peptide bonds C-terminal to specific amino acid residues. The Val-Cit dipeptide has been identified as an optimal substrate for cathepsin B. The cleavage event occurs at the peptide bond between citrulline and the p-aminobenzyl carbamate (PABC) self-emulative spacer, which is typically positioned between the dipeptide and the cytotoxic drug.[4]

Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction. This rapid, intramolecular cyclization results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide. The self-immolative nature of the PABC spacer is critical for ensuring the efficient and traceless release of the active drug at the target site.

Quantitative Analysis of Cathepsin B-Mediated Cleavage

The efficiency of cathepsin B-mediated cleavage of dipeptide linkers can be quantified using Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its turnover rate, respectively. The ratio of kcat/Km represents the catalytic efficiency of the enzyme.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Z-Arg-Arg-NHMec | 0.18 | 1.8 | 10,000 |

| Z-Phe-Arg-NHMec | 0.06 | 1.5 | 25,000 |

| Z-Val-Val-Arg-NHMec | 0.12 | 1.2 | 10,000 |

Data sourced from a study on the enzyme-substrate interactions of rat liver cathepsins B and H.[5] Z = benzyloxycarbonyl, NHMec = 7-amino-4-methylcoumarin.

It has been noted in other studies that for various vc-MMAE based ADCs, there was no significant difference observed in KM or kcat values, suggesting that the antibody carrier does not significantly impact the rate of drug release.[6]

Experimental Protocols for Cathepsin B Cleavage Assays

The following protocols outline standard methodologies for assessing the in vitro cleavage of Val-Cit linkers by cathepsin B.

Fluorometric Cleavage Assay

This assay utilizes a fluorogenic substrate, where the cleavage of the dipeptide results in the release of a fluorescent molecule, allowing for real-time monitoring of enzymatic activity.

Materials:

-

Human liver cathepsin B

-

Fluorogenic Val-Cit substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of cathepsin B in activation buffer and incubate at 37°C for 15 minutes.

-

Reaction Setup: In the wells of the microplate, add the activated cathepsin B solution.

-

Substrate Addition: Prepare a stock solution of the Val-Cit-AMC substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in assay buffer. Add the substrate solution to the wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot.

LC-MS-Based Cleavage Assay for ADCs

This method allows for the direct quantification of the released payload from an ADC following enzymatic cleavage.

Materials:

-

Antibody-Drug Conjugate (ADC) with a Val-Cit linker

-

Human liver cathepsin B

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching solution (e.g., acetonitrile with 0.1% formic acid)

-

LC-MS system

Procedure:

-

Enzyme Activation: Activate cathepsin B as described in the fluorometric assay.

-

Reaction Setup: In a microcentrifuge tube, incubate the ADC with the activated cathepsin B in assay buffer at 37°C.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein and collect the supernatant containing the released payload.

-

LC-MS Analysis: Analyze the supernatant using a suitable LC-MS method to separate and quantify the released payload.

-

Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.

Visualizing the Process: From Cell Surface to Payload Release

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involved in the cathepsin B-mediated cleavage of the Val-Cit linker.

References

- 1. researchgate.net [researchgate.net]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

PEGylation in ADC Linker Design: An In-depth Technical Guide

The strategic incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, into the linker of antibody-drug conjugates (ADCs) has emerged as a critical strategy for optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the role of PEGylation in ADC linker design, detailing its impact on the physicochemical properties, pharmacokinetics, and efficacy of these targeted cancer therapies.

The Rationale for PEGylation in ADC Linkers

The conjugation of potent cytotoxic payloads to monoclonal antibodies (mAbs) often increases the hydrophobicity of the resulting ADC. This can lead to several challenges, including a propensity for aggregation, reduced solubility, and rapid clearance from circulation, all of which can negatively impact the ADC's safety and efficacy.[1][2] Hydrophilic linkers, particularly those containing PEG moieties, are employed to counteract these effects.[3][4]

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly enhance the solubility and stability of ADCs.[5] By creating a "hydration shell" around the hydrophobic drug-linker, PEGylation can prevent aggregation, improve the drug-to-antibody ratio (DAR), and prolong the circulation half-life of the ADC.[6]

Impact of PEGylation on ADC Properties

The inclusion of PEG in ADC linkers has a profound effect on several key characteristics of the conjugate.

Physicochemical Properties

PEGylation directly addresses the solubility challenges posed by hydrophobic payloads. This increased solubility allows for the use of more potent, hydrophobic drugs and enables higher drug loading (higher DAR) without inducing aggregation.[2] Studies have shown that both the length and the architecture of the PEG chain (linear vs. pendant) are critical factors in determining the physical and chemical stability of the ADC.[3][4] For instance, amide-coupled ADCs with pendant PEG chains have demonstrated superior stability compared to those with linear PEG linkers.[3]

Pharmacokinetics and Pharmacodynamics

A primary advantage of PEGylation is the significant improvement in the pharmacokinetic (PK) profile of ADCs.[5][6] The increased hydrodynamic volume of PEGylated ADCs leads to reduced renal clearance and a prolonged plasma half-life. This extended circulation time allows for greater accumulation of the ADC at the tumor site, potentially leading to enhanced efficacy.[7]

The pharmacodynamic (PD) properties of the ADC can also be influenced by the PEG linker. While PEGylation can sometimes lead to a slight decrease in binding affinity for the target antigen due to steric hindrance, this is often compensated for by the improved PK profile.[5]

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

| ADC Target & Payload | Linker Type | PEG Moiety | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |

| Trastuzumab-DM1 | Amide-coupled | None (Kadcyla® linker) | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |

| Trastuzumab-DM1 | Amide-coupled | Linear 24-unit PEG | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |

| Trastuzumab-DM1 | Amide-coupled | Pendant 12-unit PEG | Slower clearance for pendant PEG format | Slower clearance for pendant PEG format | Higher for pendant PEG format | [2][3] |

| RS7-MMAE | Dipeptide | None | Shorter half-life | Faster clearance | Lower | [7] |

| RS7-MMAE | Dipeptide | mPEG24 | Prolonged half-life | Slower clearance | Higher | [7] |

Immunogenicity

PEGylation can reduce the immunogenicity of ADCs by masking potential antigenic epitopes on the protein surface, thereby decreasing the likelihood of an immune response.[5] However, it is important to note that anti-PEG antibodies can exist in a subset of the population, which could potentially lead to accelerated clearance of PEGylated therapeutics.[8]

Experimental Protocols

Synthesis of a PEGylated Antibody-Drug Conjugate

This protocol describes the general steps for synthesizing a PEGylated ADC via cysteine conjugation.

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds of the antibody. The amount of TCEP will influence the final DAR.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

-

-

Drug-Linker Activation (if necessary):

-

If the drug-linker is not already in a reactive form, it may need to be activated. For maleimide-containing linkers, this step is typically not required.

-

-

Conjugation:

-

Add the PEGylated drug-linker (e.g., maleimide-PEG-payload) to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-16 hours) to allow for the covalent attachment of the drug-linker to the antibody's free thiol groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

HIC separates ADC species based on their hydrophobicity. As the number of conjugated drug-linkers increases, the hydrophobicity of the ADC also increases, leading to longer retention times on the HIC column.

-

Column: A column with a hydrophobic stationary phase (e.g., Butyl-NPR).

-

Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[4]

-

Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol (v/v).[4]

-

Gradient: A linear gradient from high salt to low salt is used to elute the ADC species.

-

Detection: UV absorbance at 280 nm.

-

Calculation: The average DAR is calculated by summing the weighted peak areas of each DAR species.

Table 2: Example HIC-HPLC Gradient for DAR Analysis

| Time (min) | % Mobile Phase B |

| 0 | 0 |

| 20 | 100 |

| 25 | 100 |

| 26 | 0 |

| 30 | 0 |

LC-MS provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated drug molecules.

-

Sample Preparation: The ADC sample is typically desalted prior to MS analysis. For some ADCs, reduction of the antibody to separate the light and heavy chains may be performed.

-

Liquid Chromatography: Reversed-phase liquid chromatography (RPLC) is often used to separate the different ADC species before they enter the mass spectrometer.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

-

Data Analysis: The raw mass spectra are deconvoluted to determine the masses of the different DAR species. The average DAR is then calculated based on the relative abundance of each species.[3][9]

-

Table 3: Example LC-MS Parameters for ADC DAR Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 80°C |

| Mass Spectrometry | |

| Ion Source | Dual Agilent Jet Stream ESI |

| Drying Gas Temperature | 225°C |

| Drying Gas Flow | 14 L/min |

| Nebulizer | 40 psi |

| Capillary Voltage | 4500 V |

| Fragmentor Voltage | 250 V |

| Mass Range | 1000–4500 m/z |

In Vivo Efficacy Evaluation in Xenograft Models

Xenograft models are commonly used to assess the anti-tumor activity of ADCs.

-

Cell Line and Animal Model: Select a cancer cell line that expresses the target antigen and an appropriate immunocompromised mouse strain (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

-

Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADC). Administer the ADCs intravenously at a specified dose and schedule.

-

Efficacy Endpoints:

-

Data Analysis: Analyze the data to determine the statistical significance of the treatment effects.

Signaling Pathways and Experimental Workflows

ADC Mechanism of Action and Signaling Pathways

ADCs exert their cytotoxic effects by delivering a potent payload to antigen-expressing cancer cells. Upon binding to the target antigen, the ADC is internalized, and the payload is released, leading to cell death, often through the induction of apoptosis. The specific signaling pathways affected depend on the target antigen and the mechanism of action of the payload.

Figure 1. General mechanism of action for an antibody-drug conjugate.

Signaling Pathways Targeted by ADCs

ADCs targeting HER2, such as trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd), not only deliver a cytotoxic payload but also inhibit HER2 signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.

Figure 2. Inhibition of HER2 signaling by a HER2-targeted ADC.

TROP-2 is a transmembrane glycoprotein involved in calcium signaling and is overexpressed in various cancers. ADCs targeting TROP-2, such as sacituzumab govitecan, deliver a topoisomerase inhibitor payload, leading to DNA damage and apoptosis. TROP-2 signaling itself involves pathways like MAPK and PI3K/AKT.[12][13]

Figure 3. TROP-2 signaling and ADC intervention.

The epidermal growth factor receptor (EGFR) is another important target for ADCs. Upon ligand binding, EGFR activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell growth and proliferation. EGFR-targeted ADCs deliver cytotoxic payloads to cells overexpressing this receptor.[14][]

Figure 4. EGFR signaling pathway and targeting by an ADC.

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival and is often dysregulated in cancer. Many ADCs, by targeting upstream receptors or by inducing cellular stress, can indirectly modulate this pathway, leading to apoptosis.[12][14][16]

Figure 5. Overview of the PI3K/AKT signaling pathway and ADC intervention.

Conclusion

PEGylation of ADC linkers is a powerful and versatile strategy to enhance the therapeutic properties of these targeted agents. By improving solubility, stability, and pharmacokinetic profiles, PEG linkers enable the development of more potent and effective ADCs with a wider therapeutic window. The careful design of the PEG linker, including its length, architecture, and attachment chemistry, is crucial for optimizing the overall performance of the ADC. As our understanding of the complex interplay between the different components of an ADC continues to grow, PEGylation will undoubtedly remain a key tool in the design of next-generation antibody-drug conjugates for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. ymc.eu [ymc.eu]

- 3. hpst.cz [hpst.cz]

- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. cusabio.com [cusabio.com]

- 13. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K/AKT signaling pathway and cancer: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of BCN-PEG1-Val-Cit-PABC-OH: A Detailed Protocol for ADC Linker Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of BCN-PEG1-Val-Cit-PABC-OH, a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a single polyethylene glycol (PEG) unit to enhance solubility, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) spacer. The protocols detailed herein are compiled from established synthetic methodologies for the individual components and their subsequent coupling, offering a comprehensive resource for researchers in the field of bioconjugation and targeted drug delivery.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and the mechanism of drug release. The this compound linker is designed for site-specific conjugation to azide-modified antibodies via copper-free click chemistry. The Val-Cit dipeptide is specifically cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells, ensuring intracellular release of the cytotoxic payload. The PABC spacer then undergoes a 1,6-elimination reaction to release the unmodified drug.

Chemical Structure and Properties

| Compound | Molecular Formula | Molecular Weight | Solubility |

| This compound | C₃₄H₅₀N₆O₈ | 670.80 g/mol | Soluble in DMSO, DMF, and other organic solvents |

Synthesis Overview

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

-

Synthesis of the Val-Cit-PABC-OH moiety: This is typically achieved through solid-phase or solution-phase peptide synthesis, involving the sequential coupling of Fmoc-protected citrulline and valine to a PABC resin or molecule.

-

Synthesis or procurement of the BCN-PEG1-acid/amine: This component can be synthesized from BCN-alkyne precursors or obtained from commercial vendors.

-

Coupling of BCN-PEG1 to Val-Cit-PABC: The final step involves the amide bond formation between the BCN-PEG1 moiety and the deprotected Val-Cit-PABC-OH.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PABC-OH

This protocol describes a solution-phase synthesis approach.

Materials:

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PABC-OH)

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Fmoc-Cit-PABC-OH:

-

Dissolve Fmoc-Cit-OH (1.0 eq) and PABC-OH (1.1 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield Fmoc-Cit-PABC-OH.

-

-

Fmoc Deprotection of Fmoc-Cit-PABC-OH:

-

Dissolve Fmoc-Cit-PABC-OH in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

-

Co-evaporate with toluene to remove residual piperidine. The resulting H2N-Cit-PABC-OH is often used in the next step without further purification.

-

-

Coupling of Fmoc-Val-OH to H2N-Cit-PABC-OH:

-

Dissolve H2N-Cit-PABC-OH (1.0 eq) and Fmoc-Val-OH (1.1 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and DIC (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and purify as described in step 1 to obtain Fmoc-Val-Cit-PABC-OH.

-

| Step | Reactants | Reagents | Solvent | Typical Yield |

| Fmoc-Cit-PABC-OH Synthesis | Fmoc-Cit-OH, PABC-OH | DIC, HOBt | DMF | 70-85% |

| Fmoc Deprotection | Fmoc-Cit-PABC-OH | Piperidine | DMF | >95% (crude) |

| Fmoc-Val-Cit-PABC-OH Synthesis | H2N-Cit-PABC-OH, Fmoc-Val-OH | DIC, HOBt | DMF | 65-80% |

Protocol 2: Synthesis of this compound

This protocol outlines the final coupling step.

Materials:

-

Fmoc-Val-Cit-PABC-OH

-

BCN-PEG1-COOH (commercially available or synthesized separately)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3

Revolutionizing Cancer Therapy: The Role of Val-Cit Linkers in Oncology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The landscape of oncology treatment is being reshaped by the advent of antibody-drug conjugates (ADCs), which offer a targeted approach to chemotherapy, minimizing systemic toxicity while maximizing efficacy at the tumor site. Central to the design and success of many ADCs is the linker technology that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker strategies, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the development of effective and stable ADCs. This document provides detailed application notes on the use of Val-Cit linkers in oncology research, along with comprehensive protocols for key experimental assays.

Application Notes

Mechanism of Action of Val-Cit Linkers

The Val-Cit linker is a protease-cleavable linker, designed to be stable in the systemic circulation and to release the cytotoxic payload specifically within the target cancer cell. The mechanism relies on the differential expression of certain proteases, particularly cathepsin B, in the tumor microenvironment and within the lysosomes of cancer cells.

The process unfolds as follows:

-

Circulation and Targeting: The ADC, complete with the Val-Cit linker, circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.

-

Enzymatic Cleavage: Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells, recognizes the Val-Cit dipeptide sequence and cleaves the peptide bond.

-

Payload Release: This cleavage initiates a self-immolative cascade, often involving a para-aminobenzyl carbamate (PABC) spacer, which rapidly releases the active cytotoxic drug inside the cancer cell.

-

Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Advantages of Val-Cit Linkers in Oncology Research

The widespread adoption of Val-Cit linkers in ADC development can be attributed to several key advantages:

-

High Plasma Stability: Val-Cit linkers demonstrate excellent stability in the bloodstream, minimizing the premature release of the cytotoxic payload and thereby reducing off-target toxicity. This stability is a critical factor in widening the therapeutic window of ADCs.

-

Specific and Efficient Cleavage: The linker is designed for specific cleavage by lysosomal proteases like cathepsin B, which are more abundant in the tumor microenvironment and inside cancer cells compared to normal tissues. This ensures targeted drug release where it is most needed.

-

Versatility: The Val-Cit linker can be conjugated to a variety of cytotoxic payloads, including potent auristatins like monomethyl auristatin E (MMAE) and DNA-damaging agents, making it a versatile tool for developing a wide range of ADCs.

-

Bystander Effect: ADCs with cleavable linkers like Val-Cit can induce a "bystander effect." Once the payload is released within the target cell, its membrane-permeable nature allows it to diffuse into neighboring, antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy, especially in heterogeneous tumors.

Applications in Approved and Investigational ADCs

The success of the Val-Cit linker is underscored by its incorporation into several FDA-approved and clinical-stage ADCs. These agents have demonstrated significant clinical benefit in treating various hematological and solid tumors.

| ADC Name | Target Antigen | Payload | Indication |

| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma |

| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma |

| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial cancer |

| Tisotumab vedotin (Tivdak™) | Tissue Factor | MMAE | Cervical cancer |

Quantitative Data on Val-Cit Linker-Containing ADCs

The following tables summarize key quantitative data for prominent ADCs that utilize the Val-Cit linker technology.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Val-Cit ADCs

| ADC | Cell Line | Target Antigen Expression | IC50 (ng/mL) | Reference |

| Brentuximab vedotin | L540cy (Hodgkin Lymphoma) | CD30+ | ~10 | |

| Brentuximab vedotin | Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30+ | 3.9 - 15.8 | |

| Tisotumab vedotin | Various solid tumor cell lines | Tissue Factor+ | Not specified | |

| Enfortumab vedotin | Multiple cancer cell lines | Nectin-4+ | Potent in vitro activity |

Table 2: Plasma Stability (Half-Life) of Val-Cit ADCs

| ADC | Species | Half-Life (days) | Reference |

| Brentuximab vedotin | Human | 4 - 6 | |

| Polatuzumab vedotin | Human | ~12 | |

| Tisotumab vedotin | Human | ~4.04 | |

| Enfortumab vedotin | Human | ~3.6 |

Table 3: Quantitative Analysis of the Bystander Effect

| ADC | Co-culture System (Ag+/Ag- cells) | Key Finding | Reference |

| Trastuzumab-vc-MMAE | N87 (HER2+) / GFP-MCF7 (HER2-) | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells. | |

| Brentuximab vedotin | GCT27 (CD30+) / JAR (CD30-) | Significant enhancement of cell death in CD30-negative JAR cells when co-cultured with CD30-positive GCT27 cells. | |

| DS8201 (Trastuzumab deruxtecan) | SKBR3 (HER2+) / MCF7 (HER2-) | DS8201 treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and evaluation of ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of a Val-Cit linker-containing ADC.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

ADC of interest

-

Control antibody (without the drug-linker)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

-

ADC of interest

-

Human, mouse, or rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

Wash buffers

-

Elution buffer

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC at a final concentration of, for example, 100 µg/mL in plasma at 37°C.

-

Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Immunoaffinity Capture: Immediately add the plasma aliquot to immunoaffinity beads to capture the ADC.

-

Washing: Wash the beads with wash buffer to remove unbound plasma proteins.

-

Elution: Elute the ADC from the beads using an appropriate elution buffer.

-

LC-MS Analysis: Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to determine the average DAR.

-

Data Analysis: Plot the average DAR as a function of time. Calculate the half-life of the ADC in plasma by fitting the data to a suitable decay model.

Protocol 3: Co-culture Bystander Effect Assay

This protocol details a method to quantify the bystander killing effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC of interest

-

Control antibody

-

96-well black, clear-bottom microplates

-

Fluorescence microscope or high-content imaging system

-

Flow cytometer (optional)

Procedure:

-

Cell Seeding: Co-seed the Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 5:1) and a total density that allows for several days of growth. As controls, seed each cell line individually. Incubate overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and control antibody.

-

Incubation: Incubate the plates for 72-120 hours.

-

Imaging and Analysis:

-

Fluorescence Microscopy/High-Content Imaging: At various time points, acquire images of the wells using a fluorescence microscope. The GFP signal will specifically identify the Ag- cells. Quantify the number of viable GFP-positive cells in each well using image analysis software.

-

Flow Cytometry (Optional): At the end of the experiment, harvest the cells and analyze them by flow cytometry. The GFP signal will distinguish the Ag- cells from the Ag+ cells. A viability dye (e.g., propidium iodide) can be used to quantify the percentage of dead cells in each population.

-

-

Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures treated with the ADC compared to the untreated co-cultures and the ADC-treated Ag- monocultures. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Mandatory Visualizations

Caption: Mechanism of action of a Val-Cit linker ADC.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Caption: Logical relationship of the ADC bystander effect.

Copper-Free Click Chemistry: A Detailed Guide to Bioconjugation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the ability to selectively and efficiently link molecules to biomacromolecules such as proteins, antibodies, and nucleic acids is paramount. Copper-free click chemistry has emerged as a powerful and versatile tool, enabling the formation of stable covalent bonds under biocompatible conditions without the need for cytotoxic copper catalysts.[1][2] This has profound implications for the development of antibody-drug conjugates (ADCs), targeted therapies, and advanced imaging agents.[1][2]

This document provides a comprehensive overview of copper-free click chemistry, focusing on the widely used Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the emerging Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). It offers detailed experimental protocols for the modification of biomolecules, purification of conjugates, and their subsequent characterization.

Introduction to Copper-Free Click Chemistry

The cornerstone of copper-free click chemistry is the reaction between a strained cyclooctyne and an azide or a nitrone. The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a metal catalyst.[2][3] This bioorthogonal nature ensures that the reaction proceeds with high specificity in complex biological environments, minimizing off-target reactions.[2]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[2] Various cyclooctyne derivatives have been developed, each with distinct reactivity and stability profiles. Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are among the most commonly used due to their favorable kinetics and stability.[4]

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC involves the reaction of a cyclooctyne with a nitrone to form an isoxazoline. This reaction often exhibits faster kinetics than SPAAC, offering an alternative for rapid bioconjugation.[5][]

Quantitative Data: Reaction Kinetics

The efficiency of copper-free click chemistry is often evaluated by its second-order rate constant (k₂), which quantifies the reaction speed. The choice of cyclooctyne and the reaction partner significantly influences these kinetics.

| Cyclooctyne | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| SPAAC | |||

| DBCO | Benzyl Azide | ~0.1 - 1.0 | [7][8] |

| BCN | Benzyl Azide | ~0.04 - 0.1 | [1] |

| DIFO | Benzyl Azide | ~0.08 | [9] |

| Sulfo-DBCO | 3-azido-L-alanine (in PBS, pH 7) | 0.32 - 0.85 | [10] |

| Sulfo-DBCO | 1-azido-1-deoxy-β-d-glucopyranoside (in PBS, pH 7) | 0.55 - 1.22 | [10] |

| SPANC | |||

| BCN | Cyclic Nitrones | up to 1.49 | [1] |

| Cyclooctynes | Nitrones | up to 60 | [] |

| BCN | Carbohydrate-derived Nitrones | 3.4 x 10⁻⁴ - 5.8 x 10⁻² | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for common copper-free click chemistry applications.

General Workflow for Bioconjugation

The overall process of bioconjugation using copper-free click chemistry can be summarized in the following workflow:

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Protease-Sensitive Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protease-Sensitive Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture consists of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[1] The linker is a pivotal element, profoundly influencing the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[2][3]

Protease-sensitive linkers are a predominant class of cleavable linkers used in both approved and investigational ADCs.[4][5] These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific proteases that are overexpressed within the tumor microenvironment or, more commonly, inside the lysosomes of cancer cells.[4] This targeted release mechanism is crucial for unleashing the cytotoxic payload at the site of action, thereby maximizing anti-tumor activity and reducing off-target effects.[3]

The most well-established protease-cleavable linkers are peptide-based, designed to be substrates for lysosomal proteases like cathepsins.[6] The valine-citrulline (Val-Cit) dipeptide, for instance, is a widely used motif that is efficiently cleaved by cathepsin B, an enzyme often upregulated in various cancer cells.[2][7] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the linker, initiating the release of the active drug.[6][7] Other proteases, such as legumain and matrix metalloproteinases (MMPs), are also being explored for developing novel linker technologies to expand the applicability and selectivity of ADCs.[8][9]

This document provides a detailed overview and experimental protocols for the development and evaluation of ADCs featuring protease-sensitive linkers.

Design and Selection of Protease-Sensitive Linkers